![molecular formula C10H16O4 B1616939 Ethyl 2-acetyl-5-oxohexanoate CAS No. 35490-05-2](/img/structure/B1616939.png)
Ethyl 2-acetyl-5-oxohexanoate
Overview
Description
Ethyl 2-acetyl-5-oxohexanoate is a chemical compound with the linear formula C10H16O4 . It has a molecular weight of 200.237 g/mol . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of Ethyl 2-acetyl-5-oxohexanoate consists of 10 carbon atoms, 16 hydrogen atoms, and 4 oxygen atoms . The InChIKey for this compound is FSXQBIOXTYIIDI-UHFFFAOYAN .Scientific Research Applications
Structural Analysis and Chemical Synthesis
- Ethyl 2-acetyl-5-oxohexanoate and its derivatives have been utilized in structural analysis and chemical synthesis. For example, racemic ethyl 2-acetamido-2-carboxy-5-oxohexanoate has been studied for its crystal structures and molecular packing, indicating its potential use in understanding molecular interactions and designing new compounds (Osborne et al., 2000). Additionally, the synthesis of key intermediates, like ethyl (5S)‐5,6‐Isopropylidenedioxy‐3‐oxohexanoate, essential in the production of statins, highlights its importance in pharmaceutical synthesis (Tararov et al., 2006).
Catalytic and Biochemical Reactions
- Ethyl 2-acetyl-5-oxohexanoate plays a role in various catalytic and biochemical reactions. The study on the electrochemical oxidation of N(5)-ethyl-4a-hydroxyflavin pseudobase, aiming to use it as a catalyst for water oxidation, opens up possibilities for its use in energy conversion and storage processes (Sichula et al., 2010). Moreover, the synthesis of compounds like ethyl cis-(1S,2R/1R,2S)-2-aminocyclohex-1-yl-N-(thymin-1-yl-acetyl) glycinate, used in DNA/RNA hybridization studies, emphasizes its role in biochemical and genetic research (Govindaraju et al., 2003).
Environmental and Material Sciences
- In environmental and material sciences, derivatives of ethyl 2-acetyl-5-oxohexanoate have been analyzed for their properties and applications. For instance, the simultaneous analysis of metabolites like 2-ethyl-3-oxohexanoic acid in human urine provides insights into environmental health and the impact of certain chemicals on the human body (Wahl et al., 2001). Additionally, studies on the enantioselective bioreduction of ethyl 3-oxohexanoate to produce compounds of high enantiomeric purity are significant for developing new materials and substances with specific desired properties (Ramos et al., 2011).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-acetyl-5-oxohexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-4-14-10(13)9(8(3)12)6-5-7(2)11/h9H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXQBIOXTYIIDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC(=O)C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00956896 | |
Record name | Ethyl 2-acetyl-5-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00956896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-acetyl-5-oxohexanoate | |
CAS RN |
35490-05-2 | |
Record name | Hexanoic acid, 2-acetyl-5-oxo-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035490052 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 2-acetyl-5-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00956896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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